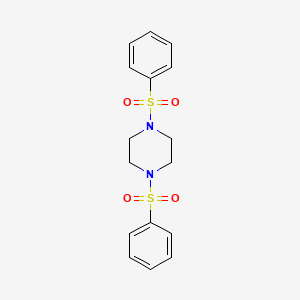
1,4-Bis(phenylsulfonyl)piperazine
Descripción general
Descripción
1,4-Bis(phenylsulfonyl)piperazine is an organic compound with the molecular formula C16H18N2O4S2. It is characterized by a piperazine ring substituted with two phenylsulfonyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Mecanismo De Acción
Target of Action
The primary target of 1,4-Bis(phenylsulfonyl)piperazine is the enzyme Dipeptidyl peptidase-IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism and is a key target in the management of diabetes mellitus .
Mode of Action
this compound derivatives interact with DPP-IV, inhibiting its activity . The presence of electron-withdrawing groups such as Cl improves the activity of the compounds more than electron-donating groups such as CH3 at the same position . Induced-fit docking studies suggest that these compounds occupy the binding domain of DPP-IV and form H-bonding with the backbones of several amino acids .
Biochemical Pathways
By inhibiting DPP-IV, this compound increases the levels of incretins, glucagon-like peptide (GLP-1), and glucose-dependent insulinotropic poly-peptide (GIP) . This leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion from pancreatic beta cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s inhibitory activity was tested in vitro and showed a range from 11.2 to 22.6% at 100 µmol L–1 concentration .
Result of Action
The inhibition of DPP-IV by this compound leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion . This can help manage blood glucose levels in individuals with diabetes mellitus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, increasing irradiation time causes a concomitant increase in the amount of acid generated . .
Análisis Bioquímico
Biochemical Properties
It has been found that piperazine derivatives, including 1,4-Bis(phenylsulfonyl)piperazine, have shown inhibitory activity in vitro
Cellular Effects
It has been found that piperazine derivatives can have an impact on cellular processes
Molecular Mechanism
It is known that piperazine derivatives can occupy the binding domain of DPP-IV and form H-bonding with the backbones of certain amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(phenylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can modify the sulfonyl groups, potentially converting them to sulfides or other derivatives.
Substitution: The phenylsulfonyl groups can participate in substitution reactions, where other functional groups replace the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the piperazine ring, while reduction reactions may produce sulfide derivatives .
Aplicaciones Científicas De Investigación
1,4-Bis(phenylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of diabetes mellitus.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in biological research to study enzyme inhibition and protein interactions, particularly in the context of metabolic diseases.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(benzenesulfonyl)piperazine: Similar in structure but may have different substituents on the phenyl rings.
N,N’-Bis(benzenesulfonyl)piperazine: Another derivative with variations in the sulfonyl group positions.
Uniqueness
1,4-Bis(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DPP-IV with high specificity makes it particularly valuable in medicinal chemistry . Additionally, its structural features contribute to its stability and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZKAOPUODWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280985 | |
| Record name | 1,4-bis(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-99-9 | |
| Record name | NSC30402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC19585 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(phenylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



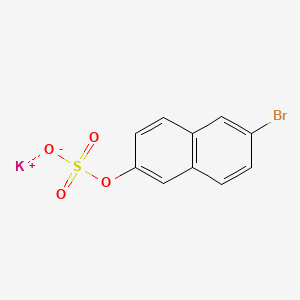
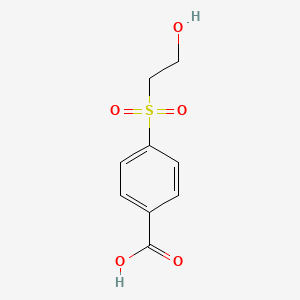
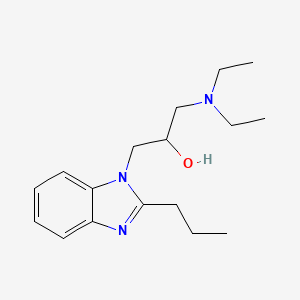

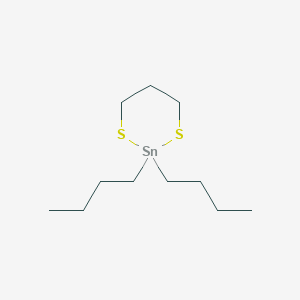
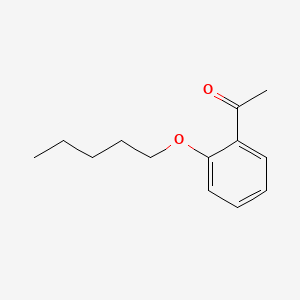
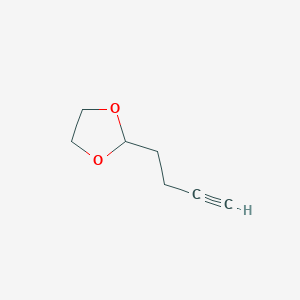
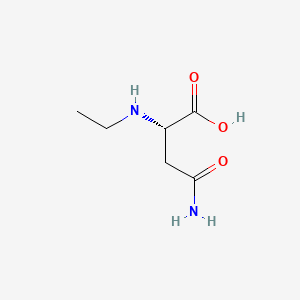
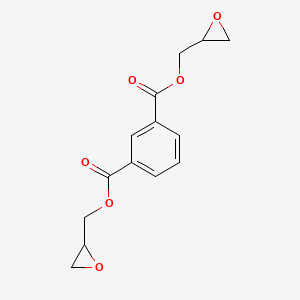
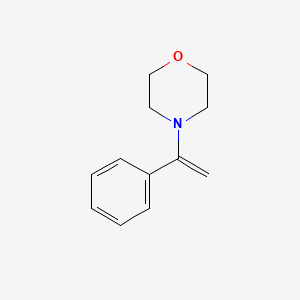
![ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3056511.png)

![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)
